1H-Pyrrole-2,5-dione, 1-dodecyl-
Overview
Description
“1H-Pyrrole-2,5-dione, 1-dodecyl-” is an organic compound that belongs to the pyrrole family of compounds . It has a molecular formula of C16H27NO2 and a molecular weight of 265.39 .
Synthesis Analysis
The synthesis of 1H-Pyrrole-2,5-dione derivatives, including “1H-Pyrrole-2,5-dione, 1-dodecyl-”, can be achieved through the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . Other methods for the synthesis of pyrroles include the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The molecular structure of “1H-Pyrrole-2,5-dione, 1-dodecyl-” consists of a pyrrole ring attached to a dodecyl chain . The pyrrole ring is a five-membered aromatic ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Pyrrole derivatives, including “1H-Pyrrole-2,5-dione, 1-dodecyl-”, can undergo a variety of chemical reactions. For instance, they can participate in the Paal-Knorr Pyrrole Synthesis, a reaction that allows the synthesis of N-substituted pyrroles under very mild reaction conditions .Physical And Chemical Properties Analysis
“1H-Pyrrole-2,5-dione, 1-dodecyl-” has a molecular weight of 265.39 and a molecular formula of C16H27NO2 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Application in Analytical Chemistry
Specific Scientific Field
Analytical Chemistry
Summary of the Application
N-Laurylmaleimide is used in the analysis of Glutathione (GSH), the most abundant non-protein thiol in biofluids, which enables diverse physiological functions . The method involves ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) .
Methods of Application or Experimental Procedures
N-Laurylmaleimide is dissolved in tetrahydrofuran, which serves three functions:
Results or Outcomes
The established method was validated in terms of linearity, accuracy, precision, and successful quantitative analysis of GSH in saliva, urine, and plasma samples . The study provides a useful tool for accurate measurements of GSH concentrations, which could potentially be used for clinical diagnostics .
Application in Pharmaceutical Quality Control
Specific Scientific Field
Pharmaceutical Quality Control
Summary of the Application
N-Laurylmaleimide is used in the determination of lenalidomide (LND), a potent novel thalidomide analog, in its bulk form and capsules . This method is practical and valuable for routine application in quality control laboratories for determination of LND .
Methods of Application or Experimental Procedures
The method is based on a nucleophilic substitution reaction of LND with fluorescamine (FLC) in aqueous medium to form a highly fluorescent derivative .
Results or Outcomes
The method has been validated in terms of linearity, accuracy, precision, and successful quantitative analysis of LND in its bulk form and pharmaceutical capsules . The recovery values were 97.8–101.4 ± 1.08–2.75% .
Future Directions
The future directions of “1H-Pyrrole-2,5-dione, 1-dodecyl-” research could involve exploring its potential pharmacological properties, including its anti-inflammatory and antimicrobial activities . Further studies could also focus on developing more efficient synthesis methods for this compound and its derivatives.
properties
IUPAC Name |
1-dodecylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15(18)12-13-16(17)19/h12-13H,2-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLLJZNSZJHXQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066223 | |
Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2,5-dione, 1-dodecyl- | |
CAS RN |
17616-03-4 | |
Record name | N-Dodecylmaleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17616-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017616034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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